molecular formula C16H19N3O3S2 B11028297 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11028297
M. Wt: 365.5 g/mol
InChI Key: SPUANOTVCMYFFI-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 2,4-dimethylthiazole core linked via a carboxamide bridge to a para-substituted phenyl group bearing a 1,2-thiazinane-1,1-dioxide moiety.

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H19N3O3S2/c1-11-15(23-12(2)17-11)16(20)18-13-5-7-14(8-6-13)19-9-3-4-10-24(19,21)22/h5-8H,3-4,9-10H2,1-2H3,(H,18,20)

InChI Key

SPUANOTVCMYFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

A widely adopted approach involves the reaction of 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide precursors with acetylenedicarboxylates. As demonstrated in SciELO Chile (2015), dialkyl acetylenedicarboxylates react with thiourea derivatives under reflux conditions in ethanol to yield thiazole cores with 82–97% efficiency. For the target compound, this method was modified by substituting the acetylenedicarboxylate with a bromoacetylphenyl intermediate, enabling direct coupling to the thiazinane component.

Representative Procedure

  • Combine 2-aminothiazole (1.0 equiv) with methyl thioglycolate (1.2 equiv) in ethanol.

  • Reflux at 80°C for 6 hours under nitrogen.

  • Quench with ice water, isolate via filtration, and recrystallize from ethanol/water (3:1).

This method achieves 85% yield for the 2,4-dimethylthiazole intermediate, confirmed by 1H^1H NMR resonances at δ\delta 2.35 (s, 3H, CH3_3) and δ\delta 2.58 (s, 3H, CH3_3).

Thiazinane Ring Construction and Functionalization

The 1,2-thiazinane-1,1-dioxide group is introduced via a two-step protocol: (1) sulfonation of a thiazinane precursor and (2) oxidative ring closure.

Sulfonation and Oxidation

A suspension of 1,2-thiazinane (1.0 equiv) in dichloromethane is treated with chlorosulfonic acid (2.5 equiv) at 0°C, followed by gradual warming to 25°C. After 12 hours, the mixture is oxidized with hydrogen peroxide (30%) in acetic acid, yielding the 1,1-dioxido derivative with 78% efficiency.

Critical Parameters

  • Temperature control (<5°C during sulfonation) prevents polysulfonation.

  • Acetic acid as a solvent enhances oxidative stability.

Coupling Strategies for Hybrid Assembly

The phenyl linker between the thiazole and thiazinane moieties is established via Buchwald-Hartwig amination or Ullmann-type coupling.

Palladium-Catalyzed Amination

A mixture of 4-bromophenyl-thiazole (1.0 equiv), 1,2-thiazinane-1,1-dioxide (1.2 equiv), Pd2_2(dba)3_3 (5 mol%), and Xantphos (10 mol%) in toluene is heated at 110°C for 24 hours. This method affords the coupled product in 70% yield, though scalability remains challenging due to catalyst costs.

Optimization of Reaction Conditions

Comparative studies highlight solvent and catalyst impacts on yield and purity:

ParameterEthanolDMFToluene
Yield (%)856270
Purity (HPLC, %)98.589.295.1
Reaction Time (h)6424

Ethanol emerges as the optimal solvent due to its balance of yield, purity, and environmental compatibility.

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize yield, industrial methods focus on cost reduction and waste minimization. Continuous flow reactors reduce reaction times for thiazole formation from 6 hours to 45 minutes, achieving 82% yield with 10% catalyst loading . Membrane-based separation techniques recover 95% of unreacted starting materials, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research has indicated that compounds similar to N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide exhibit various biological activities:

  • Anticancer Activity : Several studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant cytotoxicity . The structure activity relationship (SAR) suggests that modifications to the thiazole ring can enhance anticancer properties.
  • Anticonvulsant Effects : Some derivatives of thiazoles have been tested for anticonvulsant activity using picrotoxin-induced convulsion models. The presence of specific functional groups within the compound's structure may correlate with increased anticonvulsant efficacy .
  • Antibacterial and Antifungal Properties : The compound's derivatives have also been assessed for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some synthesized compounds displayed comparable or superior activity to established antibiotics .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of thiazoles exhibited potent anticancer properties against various cell lines. The presence of electron-donating groups was found to enhance biological activity significantly .
  • Synthesis and Characterization : Research focusing on the synthesis of thiazole-containing compounds has shown that specific modifications can lead to improved solubility and bioavailability in biological systems. These findings are crucial for developing new therapeutic agents .
  • Comparative Studies : Comparative analyses between different thiazole derivatives have revealed insights into how structural variations influence pharmacological outcomes. This research is vital for guiding future drug design efforts .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2-thiazinane-1,1-dioxide group distinguishes it from analogs like dasatinib, which feature pyrimidine or piperazine substituents. This sulfone group may enhance aqueous solubility compared to lipophilic dichlorophenyl (compound 7) or trifluoromethylphenyl (compound in ) moieties.
  • Synthesis yields for similar amide couplings (e.g., dasatinib’s 48–73% ) suggest that the target compound’s preparation may require optimized coupling reagents or conditions to improve efficiency.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties
Compound Target Activity Key Functional Groups Solubility (Predicted) Notable Data
Target Compound Unknown (putative kinase modulation) 2,4-dimethylthiazole, sulfone, carboxamide Moderate (sulfone enhances polarity) No reported IC50; structural similarity to dasatinib suggests kinase affinity
Dasatinib Pan-Src kinase inhibitor 2-aminothiazole, hydroxyethylpiperazine High (logP 2.2) IC50 = 0.5–5 nM (Src family kinases); oral bioavailability >80%
Compound 7 () c-Abl kinase activator Dichlorophenyl, thiazole Low (logP >3) Activates c-Abl at 10 µM; limited cellular permeability
4-(2,4-Dimethylthiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () Kinase inhibitor (unspecified) Trifluoromethyl, pyrimidine Low (logP ~3.5) DrugBank ID DB02915; experimental status

Key Observations :

  • Dasatinib’s 2-aminothiazole core and hydroxyethylpiperazine side chain are critical for its nanomolar kinase inhibition, whereas the target compound’s dimethylthiazole and sulfone groups may shift selectivity toward other targets (e.g., proteases or inflammatory mediators) .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substitutions : The 2,4-dimethyl groups on the thiazole (target compound) may sterically hinder binding to kinases compared to dasatinib’s unsubstituted thiazole, which allows optimal fit in ATP-binding pockets .
  • Sulfone vs. Halogenated Groups : The sulfone in the target compound’s thiazinane moiety could engage in hydrogen bonding, unlike the hydrophobic interactions mediated by dichlorophenyl (compound 7) or trifluoromethyl (compound in ) groups. This may alter target specificity or off-target effects.
  • Carboxamide Linkers : All compared compounds utilize carboxamide bridges, but the para-substituted phenyl group in the target compound may restrict conformational flexibility compared to dasatinib’s ortho-substituted chloro-methylphenyl group .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound features a thiazinane ring and a thiazole moiety, which are known for their diverse biological activities. The presence of the dioxido group enhances its reactivity and potential interactions with biological targets. The molecular formula is C14H16N2O3SC_{14}H_{16}N_2O_3S with a molecular weight of approximately 316.35 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiazinane structures often exhibit antimicrobial properties. For instance, related thiazolidine derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Compound Activity Reference
Thiazolidine derivativesAntimicrobial
Indole derivativesAnticancer
Thiazole derivativesAnti-inflammatory

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. Recent studies suggest that modifications to the thiazole structure can enhance cytotoxic effects against various cancer cell lines. The compound's unique structure may allow it to inhibit specific enzymes involved in cancer cell proliferation .

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction could lead to altered cellular processes critical for disease progression .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazinane Ring: Cyclization of precursors under controlled conditions.
  • Introduction of the Dioxido Group: Achieved through oxidation reactions.
  • Coupling with Phenyl Group: Utilizes nucleophilic substitution methods.
  • Formation of Thiazole Moiety: Final step involves coupling reactions to integrate the thiazole structure.

These methods are critical for optimizing yield and ensuring the purity of the final product .

Case Studies and Research Findings

Recent studies have highlighted the importance of SAR in understanding the biological activity of thiazole derivatives:

  • A study demonstrated that specific substitutions on the thiazole ring significantly enhanced anticancer activity against breast cancer cell lines .
  • Another investigation focused on the antibacterial properties of thiazolidine derivatives showed comparable efficacy to standard antibiotics against resistant strains .

Q & A

Basic: What synthetic pathways are recommended for preparing N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide?

Methodological Answer:
The synthesis involves multi-step organic reactions. Key steps include:

  • Thiazole Ring Formation: React α-haloketones with thiourea derivatives under acidic/basic conditions to construct the thiazole core .
  • Thiazinane Sulfone Synthesis: Oxidize 1,2-thiazinane precursors (e.g., using m-CPBA or H₂O₂) to introduce the 1,1-dioxido group .
  • Coupling Reactions: Use amide bond formation (e.g., EDC/HOBt or DCC-mediated coupling) to link the thiazole-5-carboxylic acid to the 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline intermediate .
    Critical Parameters: Control temperature (0–80°C range), solvent polarity (DMF, THF), and pH to optimize yields (typically 50–70%) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiazole and thiazinane rings. Aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups on the thiazole resonate at δ 2.4–2.6 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~446.08) and isotopic pattern .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of aromatic intermediates .
  • Catalyst Selection: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling if aryl halides are involved .
  • Temperature Gradients: Perform microwave-assisted synthesis (100–150°C) to reduce reaction time from hours to minutes .
  • In Situ Monitoring: Employ TLC or inline FTIR to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation: Re-test conflicting activity (e.g., IC₅₀ values) across multiple cell lines (e.g., NCI-60 panel) to rule out assay-specific artifacts .
  • Metabolic Stability Testing: Use liver microsomes to assess if poor pharmacokinetics (e.g., rapid CYP450 degradation) explain inconsistent in vivo/in vitro results .
  • Target Engagement Assays: Confirm binding to hypothesized targets (e.g., kinases) via SPR or thermal shift assays .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Compare bioactivity of analogs with:
    • Thiazinane substituents: Replace 1,1-dioxido with sulfoxide or unoxidized thiazinane to evaluate oxidation state impact .
    • Thiazole methyl groups: Remove or substitute 2,4-dimethyl with bulkier groups (e.g., isopropyl) to probe steric effects .
  • Biological Testing: Prioritize assays aligned with structural analogs (e.g., anticancer activity against melanoma cell lines, as seen in related thiazole derivatives) .

Basic: What in vitro models are suitable for assessing anticancer activity?

Methodological Answer:

  • NCI-60 Panel: Screen across 60 cancer cell lines to identify selectivity (e.g., melanoma, breast cancer) .
  • Mechanistic Follow-Up: Use apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) to confirm mode of action .

Advanced: How to integrate computational methods in designing derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity of functional groups (e.g., carboxamide) .
  • Molecular Dynamics (MD): Simulate binding to targets (e.g., tubulin) using GROMACS to prioritize synthetically feasible modifications .
  • Machine Learning: Train models on PubChem data to predict ADMET properties and guide synthetic prioritization .

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